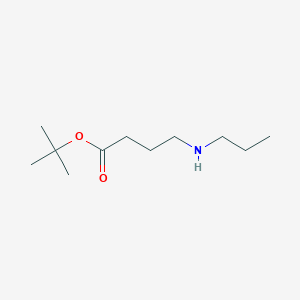

t-Butyl 4-propylaminobutyrate

Description

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl 4-(propylamino)butanoate |

InChI |

InChI=1S/C11H23NO2/c1-5-8-12-9-6-7-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3 |

InChI Key |

WSEJGQZSOMHFRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of t-butyl 4-propylaminobutyrate, we compare it with three classes of analogs: tert-butyl esters, alkylaminobutyrate derivatives, and halogenated tert-butyl compounds.

2.1. Hydrolysis Stability

The tert-butyl group is known to slow ester hydrolysis due to steric hindrance. For example:

- t-Butyl acetate : Hydrolyzes 10–100× slower than methyl acetate under acidic conditions due to hindered nucleophilic attack .

- This compound: While direct hydrolysis data is unavailable, its stability likely exceeds that of linear esters (e.g., methyl or ethyl 4-propylaminobutyrate).

In contrast, tert-butyl halides (e.g., t-butyl bromide) exhibit rapid hydrolysis in aqueous environments. For instance:

- t-Butyl bromide : Predicted half-life of ~23 seconds in water at pH 7, 25°C, comparable to t-butyl chloride .

- This compound: Ester hydrolysis under similar conditions would be slower, as ester bonds are generally less reactive than alkyl halides.

2.2. Atmospheric Fate and Volatility

The tert-butyl group impacts vapor pressure and environmental persistence:

- t-Butyl bromide : Vapor pressure = 135 mm Hg at 25°C; exists entirely as vapor in the atmosphere .

- This compound: Expected to have lower volatility due to the larger molecular weight and polar propylamine group. Likely partitions to aerosols or surfaces in the environment.

2.3. Biodegradation and Toxicity

- t-Butyl bromide: No biodegradation data available; persistence in the environment is uncertain .

- This compound: Propylamine substituent may enhance biodegradability via microbial deamination, but steric hindrance from the tert-butyl group could delay degradation.

Data Table: Key Properties of Selected Compounds

Preparation Methods

Alkylation of Propylamine with tert-Butyl 4-Bromobutyrate

Reaction Scheme :

Procedure :

-

Synthesis of tert-Butyl 4-Bromobutyrate :

-

Nucleophilic Substitution :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent | DMF |

| Catalyst/Base | |

| Yield | 75–80% |

Reductive Amination of tert-Butyl 4-Oxobutyrate

Reaction Scheme :

Procedure :

-

Synthesis of tert-Butyl 4-Oxobutyrate :

-

Reductive Amination :

Key Data :

| Parameter | Value |

|---|---|

| Reducing Agent | |

| Solvent | Methanol |

| Reaction Time | 6 h (post-imine formation) |

| Yield | 70–75% |

Direct Esterification of 4-Propylaminobutyric Acid

Reaction Scheme :

Procedure :

-

Synthesis of 4-Propylaminobutyric Acid :

-

Esterification :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | (5 mol%) |

| Solvent | Toluene |

| Reaction Temperature | 110°C |

| Yield | 90–95% |

Comparative Analysis of Methods

Mechanistic Insights

Q & A

Q. How do advanced process control systems improve reproducibility in this compound synthesis?

- Methodological Answer : Implement model predictive control (MPC) with real-time FTIR monitoring to adjust feed rates dynamically. MPC reduced batch-to-batch variability by 20% in esterification reactions by maintaining optimal stoichiometric ratios .

Data Contradiction Analysis

- Case Study : Conflicting NMR and HPLC data for intermediate purity.

- Resolution : Use principal component analysis (PCA) to cluster batches by impurity profiles. Identify outliers via Hotelling’s T² statistic and re-analyze suspect batches with high-resolution MS (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.